molecular formula C20H11NO2 B14214248 4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid CAS No. 823227-27-6

4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid

Cat. No.: B14214248
CAS No.: 823227-27-6
M. Wt: 297.3 g/mol
InChI Key: CEOLZZHYSDTCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety attached to a hex-3-ene-1,5-diyn-1-yl chain, which is further substituted with a 2-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This would include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

823227-27-6

Molecular Formula

C20H11NO2

Molecular Weight

297.3 g/mol

IUPAC Name

4-[6-(2-cyanophenyl)hex-3-en-1,5-diynyl]benzoic acid

InChI

InChI=1S/C20H11NO2/c21-15-19-10-6-5-9-17(19)8-4-2-1-3-7-16-11-13-18(14-12-16)20(22)23/h1-2,5-6,9-14H,(H,22,23)

InChI Key

CEOLZZHYSDTCIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)C(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.